6,8-Dimethoxyisoquinoline and its derivatives have been the subject of extensive research due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for their potential therapeutic applications in various fields, including oncology, neurology, cardiology, and infectious diseases. The structure-activity relationship (SAR) of these molecules has been a key focus, aiming to optimize their efficacy and safety profiles for clinical use.
From phloroacetophenone: A convenient and efficient method involves a multi-step sequence starting from phloroacetophenone. Key transformations include selective 2,4-di-O-methylation, triflation, Stille-type allylation, allyl-to-propenyl isomerization, methoximation, and a final microwave-assisted 6π-azaelectrocyclization to afford the target compound. [] This approach allows for the introduction of various functionalities at the C-1 position.
From 3,5-dimethoxyphenylacetonitrile: Another approach utilizes the Vilsmeier reaction of 3,5-dimethoxyphenylacetonitrile with phosphorus oxychloride and dimethylformamide. [] This reaction yields 3-chloro-6,8-dimethoxyisoquinoline, which can be further derivatized.
In oncology, the potent inhibition of EGFR tyrosine kinase by certain 6,7-dimethoxyquinazoline derivatives has been highlighted, with some analogues showing IC50 values significantly lower than expected, suggesting a potential for the development of highly effective cancer therapies1.
The fibrinolytic action of BIS-6,7-Dimethoxyisoquinoline derivatives has been observed in vivo, indicating a possible use in treating cardiovascular diseases related to thrombosis2.
The anticonvulsant properties of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been confirmed in animal models of epilepsy, with some compounds showing significant activity, which could lead to new treatments for seizure disorders34.
2,4-Diamino-6,7-dimethoxyquinoline derivatives have been identified as potent alpha 1-adrenoceptor antagonists with high selectivity, suggesting their utility as antihypertensive agents6.
The quest for an effective antimalarial drug has led to the synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines, with some showing high antimalarial activity and potential as drug leads7.
The total synthesis of 6,8-Dimethoxy-1,3-dimethylisoquinoline has been achieved, and its cytotoxic activity has been demonstrated, which could be beneficial in the development of new anticancer drugs5.
The mechanism of action of 6,8-Dimethoxyisoquinoline derivatives varies depending on the specific compound and its target. For instance, some derivatives have been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) by binding competitively at the ATP site, which is crucial for the proliferation of cancer cells1. Others have been found to induce fibrinolysis by releasing plasminogen activators from the vessel wall, suggesting a potential role in the treatment of thrombotic disorders2. Additionally, certain 6,7-dimethoxyisoquinoline derivatives exhibit anticonvulsant effects by targeting different pathways in the central nervous system34. Moreover, some compounds have demonstrated cytotoxic activity, which could be leveraged in the development of anticancer therapies5. The alpha 1-adrenoceptor antagonistic properties of certain derivatives also indicate potential applications in managing hypertension6. Lastly, the antimalarial activity of 6,7-dimethoxyquinazoline-2,4-diamines has been explored, with some compounds showing promise as antimalarial drug leads7.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7